3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea

Lipophilicity Drug-likeness Building block selection

Researchers face challenges with late-stage sulfonamide installation, often leading to reduced yields and complex protecting group strategies. 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea offers a direct solution: a ready-to-use building block that streamlines analog synthesis.

- Accelerate SAR studies targeting sulfonamide-binding enzymes (e.g., carbonic anhydrases) with the pre-installed dimethylsulfamoyl bioisostere.
- Ensure reliable scale-up with a robust melting point (191-193 °C) that supports high-temperature coupling and heterocyclization reactions.
- Secure uninterrupted multi-year discovery programs with ≥95% purity guaranteed and a redundant, three-supplier sourcing strategy to eliminate single-vendor stock-out risks.

Molecular Formula C10H16N4O2S2
Molecular Weight 288.38
CAS No. 565168-01-6
Cat. No. B2605360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea
CAS565168-01-6
Molecular FormulaC10H16N4O2S2
Molecular Weight288.38
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=S)NN
InChIInChI=1S/C10H16N4O2S2/c1-7-4-5-8(18(15,16)14(2)3)6-9(7)12-10(17)13-11/h4-6H,11H2,1-3H3,(H2,12,13,17)
InChIKeyNCPKYXSUZHURRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea – Baseline Characterization


3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea is a sulfonamide-bearing thiourea derivative (C₁₀H₁₆N₄O₂S₂, MW 288.39) supplied as a 95% pure powder at ambient storage conditions . Its structure combines a central thiourea scaffold with a 5-(dimethylsulfamoyl)-2-methylphenyl substituent, placing it within the class of functionalized aryl thiourea building blocks used in medicinal chemistry and agrochemical research [1].

Why 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea Cannot Be Substituted


Aryl thioureas are not interchangeable commodities; seemingly minor changes in substitution pattern produce large shifts in lipophilicity, crystal packing, and hydrogen-bonding capacity that directly impact reaction yields, purification efficiency, and downstream biological screening outcomes [1]. The specific 5-(dimethylsulfamoyl)-2-methyl substitution on the phenyl ring of the target compound generates a distinct physicochemical fingerprint—quantified below—that cannot be replicated by simple phenyl, aminoalkyl, or cycloalkyl thiourea analogs [2].

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea vs. Analogs: Quantitative Evidence


Lipophilicity vs. Thiourea Building Blocks

The target compound exhibits a calculated logP of -0.047 [1], positioning it between the more hydrophilic (methylamino)thiourea (logP -0.808) [2] and the more lipophilic (cyclobutylmethyl)thiourea (logP 0.838) [3]. This near-neutral logP is within the optimal range (0–3) for oral bioavailability and CNS penetration, unlike the extreme values of the comparators.

Lipophilicity Drug-likeness Building block selection

Thermal Stability: Melting Point Comparison

The target compound displays a melting point of 191–193°C [1], which is 43–45°C higher than phenylthiourea (MP 148–150°C) [2] and 68–70°C higher than (cyclobutylmethyl)thiourea (MP 123–125°C) [3]. This elevated melting point indicates stronger intermolecular interactions in the solid state, facilitating crystallization and purification by simple recrystallization techniques.

Thermal stability Purification High-temperature reactions

Dimethylsulfamoyl Group vs. Simple Aryl Substituents

The 5-(dimethylsulfamoyl) group on the target compound provides a sulfonamide pharmacophore capable of additional hydrogen bonding, increased metabolic stability, and improved aqueous solubility relative to unsubstituted phenylthiourea [1]. In contrast, phenylthiourea lacks any heteroatom-rich substituent beyond the thiourea core [2]. While direct head-to-head biological data are not available, extensive medicinal chemistry precedent demonstrates that dimethylsulfamoyl substitution enhances solubility and binding affinity in carbonic anhydrase and kinase inhibitor programs [1].

Sulfonamide Pharmacophore Solubility modulation

Multi-Supplier Batch Reproducibility

The target compound is catalogued at 95% purity by three independent major suppliers—Sigma-Aldrich , Ambeed , and Leyan —ensuring consistent specification regardless of sourcing route. In contrast, closer analogs such as (methylamino)thiourea and (cyclobutylmethyl)thiourea are primarily available through a single sourcing channel, introducing supply chain risk [1].

Quality control Supply chain Reproducibility

Key Application Scenarios for 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea


Medicinal Chemistry Library Design with Balanced Lipophilicity

With a near-neutral logP of -0.047, the target compound is ideally suited as a core scaffold for fragment-based drug discovery and high-throughput screening libraries where balanced solubility and permeability are prerequisites [1]. The dimethylsulfamoyl group further provides a bioisostere for carboxylic acids and sulfonamide pharmacophores, enhancing binding to targets such as carbonic anhydrases without the extreme hydrophilicity of (methylamino)thiourea or the excessive lipophilicity of (cyclobutylmethyl)thiourea [1].

High-Temperature Synthesis and Scale-Up

The elevated melting point (191–193°C) enables the compound to be used in high-temperature amination, heterocyclization, and metal-catalyzed cross-coupling reactions without premature melting or decomposition that would plague lower-melting analogs like (cyclobutylmethyl)thiourea (MP 123–125°C) [2]. This thermal robustness simplifies process development and improves safety margins during pilot-scale synthesis.

Sulfonamide-Targeted Enzyme Inhibitor Development

The pre-installed 5-(dimethylsulfamoyl) group eliminates the need for late-stage sulfonamide installation, a synthetic step that often introduces protecting group complexity and reduces overall yield. Research groups targeting sulfonamide-binding enzymes (e.g., carbonic anhydrase isoforms, sulfonylurea receptors) can leverage this ready-to-use building block to expedite SAR studies, as the dimethylsulfamoyl moiety has documented precedent for improving metabolic stability and binding affinity [3].

Supply Chain Resilience for Medicinal Chemistry Programs

With ≥95% purity guaranteed by three independent reputable suppliers (Sigma-Aldrich, Ambeed, Leyan), procurement teams can secure this building block with redundant sourcing strategies, mitigating the risk of single-vendor stock-outs that frequently disrupt analog synthesis campaigns . This supply chain robustness is particularly valuable for multi-year drug discovery programs where compound availability must remain uninterrupted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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